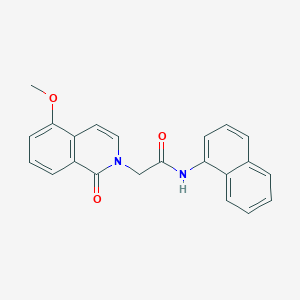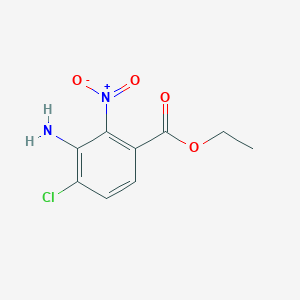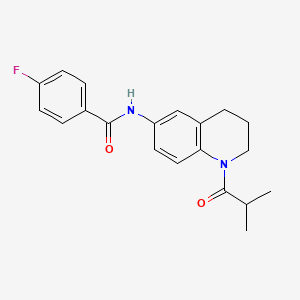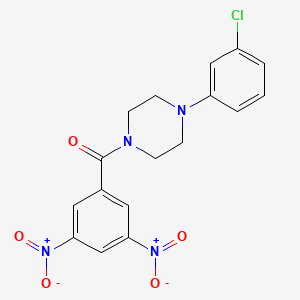
(4-(3-Chlorophenyl)piperazin-1-yl)(3,5-dinitrophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-(3-Chlorophenyl)piperazin-1-yl)(3,5-dinitrophenyl)methanone” is a chemical compound with the molecular formula C17H16ClN3O3 . It has an average mass of 345.780 Da and a monoisotopic mass of 345.088013 Da .
Synthesis Analysis
The synthesis of similar compounds often involves palladium-catalysed coupling of substituted phenyl or pyridyl bromides . The organic layer is then evaporated under reduced pressure and the crude reaction mass is purified by column chromatography .Molecular Structure Analysis
The molecular structure of this compound is complex, with a piperazine ring attached to a chlorophenyl group and a dinitrophenyl group . The piperazine ring provides the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Piperazine derivatives have been extensively studied for their antibacterial properties. The novel compound , (4-(3-Chlorophenyl)piperazin-1-yl)(3,5-dinitrophenyl)methanone , could potentially exhibit antibacterial effects. Researchers often evaluate such compounds against various bacterial strains to assess their efficacy. Further studies involving in vitro and in vivo experiments would be necessary to validate its antibacterial activity .
Antifungal Potential
While piperazine derivatives are more commonly associated with antibacterial properties, some compounds may also exhibit antifungal effects. Investigating the impact of (4-(3-Chlorophenyl)piperazin-1-yl)(3,5-dinitrophenyl)methanone against fungal pathogens could reveal its potential as an antifungal agent .
Enzyme Inhibition
Docking simulations can predict the interaction between compounds and enzymes. Researchers have explored piperazine derivatives as potential enzyme inhibitors. Investigating the binding affinity of this compound toward specific enzymes (e.g., oxidoreductases) could provide insights into its inhibitory effects .
Spectroscopic Characterization
Structural characterization using techniques like HRMS (high-resolution mass spectrometry), IR (infrared spectroscopy), and NMR (nuclear magnetic resonance) can confirm the compound’s structure. These analyses help researchers understand its chemical properties and behavior .
Biological Activity Screening
Assessing the compound’s impact on cell viability is crucial. Researchers often perform cell-based assays to determine its cytotoxicity, growth inhibition, or other biological effects. The title compound could be evaluated against relevant cell lines to explore its potential therapeutic applications .
Drug Development
Given the diverse pharmacological activities associated with piperazine-containing compounds, further exploration of (4-(3-Chlorophenyl)piperazin-1-yl)(3,5-dinitrophenyl)methanone may lead to drug development. Its unique structure could make it a valuable scaffold for designing novel pharmaceutical agents .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(3,5-dinitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O5/c18-13-2-1-3-14(10-13)19-4-6-20(7-5-19)17(23)12-8-15(21(24)25)11-16(9-12)22(26)27/h1-3,8-11H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZKYQKBZPMUGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-Chlorophenyl)piperazin-1-yl)(3,5-dinitrophenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

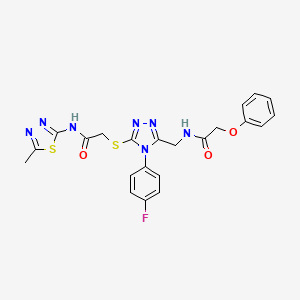
![(2S)-2-Hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B2696409.png)
![(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid](/img/structure/B2696411.png)
![4-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2696412.png)
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2696414.png)
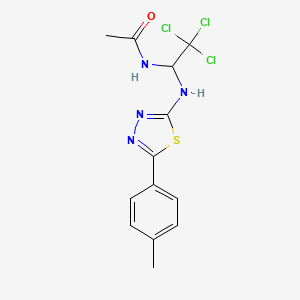
![N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2696416.png)

